N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a 4-methylpiperidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chlorobenzoyl chloride
- 4-chlorobenzoic acid
Uniqueness
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 4-chlorobenzoyl group with a 4-methylpiperidine-1-carboxamide moiety allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHCMAMWLDRGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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